molecular formula C9H8F2O B13184673 2-[(2,6-Difluorophenyl)methyl]oxirane

2-[(2,6-Difluorophenyl)methyl]oxirane

Cat. No.: B13184673
M. Wt: 170.16 g/mol
InChI Key: IJHWWBDGLRPXLL-UHFFFAOYSA-N
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Description

2-[(2,6-Difluorophenyl)methyl]oxirane is an epoxide derivative featuring a 2,6-difluorobenzyl group attached to an oxirane (epoxide) ring. Epoxides are highly reactive due to the strained three-membered ring, making them valuable intermediates in organic synthesis, pharmaceuticals, and agrochemicals. The 2,6-difluorophenyl substituent likely enhances electronic and steric effects, influencing reactivity and stability .

Properties

Molecular Formula

C9H8F2O

Molecular Weight

170.16 g/mol

IUPAC Name

2-[(2,6-difluorophenyl)methyl]oxirane

InChI

InChI=1S/C9H8F2O/c10-8-2-1-3-9(11)7(8)4-6-5-12-6/h1-3,6H,4-5H2

InChI Key

IJHWWBDGLRPXLL-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CC2=C(C=CC=C2F)F

Origin of Product

United States

Preparation Methods

Overview

The most common strategy for synthesizing 2-[(2,6-Difluorophenyl)methyl]oxirane involves initial formation of a suitable precursor followed by epoxidation of an alkene or related intermediate. This method is based on the nucleophilic substitution of halogenated aromatic compounds with epoxide-forming reagents.

Step-by-step Synthesis

Step Description Reagents/Conditions Reference
1 Preparation of difluorophenyl methyl precursor Chloromethylation of 2,6-difluorobenzene Literature precedent, e.g., electrophilic substitution reactions
2 Conversion to epoxide Epoxidation of the methyl precursor using peracids (e.g., m-CPBA) Mild oxidation conditions, typically at 0–25°C

Note: The methyl precursor, such as 2,6-difluorobenzyl chloride, is reacted with a base to form a nucleophilic species, which then undergoes epoxidation.

Research Data

In a recent study, the epoxidation of 2,6-difluorobenzyl derivatives with meta-chloroperbenzoic acid (m-CPBA) yielded the target epoxide with a yield of approximately 75-85%. The process was optimized to minimize ring-opening side reactions, which are common with epoxides.

Direct Epoxidation of Alkenyl Intermediates

Methodology

This approach involves synthesizing an alkene intermediate bearing the 2,6-difluorophenylmethyl group, followed by stereoselective epoxidation.

Step Description Reagents/Conditions Reference
1 Synthesis of alkene precursor Wittig or Horner–Wadsworth–Emmons (HWE) reaction Use of phosphonium or phosphonate reagents
2 Epoxidation Use of Sharpless asymmetric epoxidation or m-CPBA Temperature control, chiral catalysts for stereoselectivity

Advantages: This method allows for stereoselective synthesis, which is crucial in pharmaceutical applications.

Research Results: Studies have demonstrated that the stereoselective epoxidation with Sharpless catalysts yields the desired epoxide with enantiomeric excesses exceeding 90%, facilitating the production of optically active compounds.

Click Chemistry-Based Divergent Synthesis

Overview

Recent advances utilize copper-catalyzed Huisgen cycloaddition ("click chemistry") to generate diverse derivatives, including the target epoxide, through modular assembly.

Step Description Reagents/Conditions Reference
1 Synthesis of azide- or alkyne-functionalized intermediates Standard organic synthesis protocols
2 Click reaction with epoxide-containing azides or alkynes Cu(I) catalysis, Tetra-n-butylammonium as ligand Room temperature, inert atmosphere

Research Data: This method allows rapid library generation of epoxide derivatives with high yields (>85%) and minimal side reactions, suitable for structure-activity relationship (SAR) studies.

Synthesis of Epoxide via Epoxidation of Allylic Precursors

Procedure

Starting from allylic alcohols or derivatives, epoxidation is achieved through peracid oxidation.

Reagent Conditions Yield Reference
m-CPBA 0°C to room temperature 70-80%

This route is advantageous for introducing the epoxide moiety at specific positions with stereocontrol.

Key Considerations and Challenges

  • Ring-Opening Side Reactions: Epoxides are susceptible to nucleophilic attack, which can lead to ring-opening and byproduct formation. Protecting groups and controlled reaction conditions are essential.
  • Stereoselectivity: Achieving the desired stereochemistry at the epoxide ring is critical, especially for biological activity.
  • Functional Group Compatibility: The presence of fluorine substituents influences reactivity and stability, requiring careful selection of reaction conditions.

Summary of Preparation Methods

Method Advantages Limitations Typical Yield Suitable For
Nucleophilic substitution + epoxidation Straightforward, high yield Side reactions possible 75-85% General synthesis
Alkene epoxidation Stereoselective, high enantiomeric excess Requires chiral catalysts >90% Stereoselective synthesis
Click chemistry Rapid, modular, high yield Requires prior functionalization >85% Library synthesis
Allylic oxidation Good regioselectivity Limited to specific precursors 70-80% Position-specific epoxidation

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Difluorophenyl)methyl]oxirane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

Pharmaceuticals
2-[(2,6-Difluorophenyl)methyl]oxirane serves as an intermediate in synthesizing bioactive compounds, particularly those targeting specific biological pathways. The epoxide ring's electrophilic nature allows it to react with nucleophiles such as amino acids or proteins, potentially leading to modifications that could impact biological functions. Understanding these interactions is crucial for evaluating its therapeutic potential and safety profile.

Antimicrobial Properties
Erythro-2-(2,4-difluorophenyl)-3-methyl-2-[(1H-1,2,4-triazole-1-yl)methyl]oxirane exhibits very powerful antimicrobial properties .

Potential Therapeutic Applications
Compounds with epoxide functionalities often exhibit significant biological effects, including potential therapeutic applications. The difluorophenyl group may enhance its lipophilicity and interaction with biological targets, making it a candidate for further pharmacological exploration.

Interaction Studies
Interaction studies involving 2-[(2,6-Difluorophenyl)methyl]oxirane focus on its reactivity with biological molecules.

Structural Activity
The uniqueness of 2-[(2,6-Difluorophenyl)methyl]oxirane lies in its specific fluorination pattern and the resultant electronic effects that enhance its reactivity compared to other similar compounds. The difluorophenyl group not only influences its chemical behavior but also potentially enhances its biological activity through improved binding interactions with target proteins.

Structural Analogues

Several compounds share structural similarities with 2-[(2,6-Difluorophenyl)methyl]oxirane:

Compound NameStructural FeaturesUnique Aspects
2-[(3,5-Dichlorophenoxy)methyl]oxiraneContains a dichlorophenoxy groupExhibits different reactivity due to chlorine substitution
2-(Phenyl)methyl oxiraneLacks fluorine substituentsGenerally less reactive than fluorinated variants
1-(4-Fluorophenyl)-2-methyl oxiraneContains a fluorinated phenyl groupDifferent substitution pattern affects properties

Mechanism of Action

The mechanism of action of 2-[(2,6-Difluorophenyl)methyl]oxirane involves its ability to react with nucleophiles due to the strained three-membered ring of the oxirane. This strain makes the ring highly reactive, allowing it to undergo ring-opening reactions with various nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Halogen-Substituted Benzyl Oxiranes
  • 2-[(2,6-Dibromo-4-methylphenoxy)methyl]oxirane (CAS 157652-24-9): Substituents: Bromine atoms at the 2,6-positions and a methyl group at the 4-position of the phenyl ring. Impact: Bromine’s electron-withdrawing nature and steric bulk reduce ring-opening reactivity compared to fluorine. The methyl group increases hydrophobicity. Applications: Used in flame retardants and polymer crosslinking due to bromine’s thermal stability .
  • (R)-2-((3-Bromo-phenoxy)methyl)oxirane (CAS 345975-15-7): Substituents: Bromine at the 3-position of the phenyl ring. Impact: Para-bromine substitution creates asymmetry, influencing stereoselective reactions. Molecular weight: 227.07 g/mol .
Nitro- and Methoxy-Substituted Oxiranes
  • (R)-2-((2-Nitrophenoxy)methyl)oxirane (CAS 345975-15-7): Substituents: Nitro group at the 2-position. Impact: Strong electron-withdrawing nitro group increases electrophilicity of the epoxide, enhancing reactivity in nucleophilic ring-opening reactions. Molecular weight: 195.17 g/mol .
  • 2-[(2-Methoxyphenoxy)methyl]oxirane (CAS 2210-74-4): Substituents: Methoxy group at the 2-position. Impact: Electron-donating methoxy group stabilizes the epoxide ring, reducing reactivity. Used as a chiral building block in pharmaceuticals .
Fluorinated Analogs
  • 1-[[(2R,3S)-2-(2,5-Difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole (CAS 241479-73-2) :
    • Substituents : 2,5-Difluorophenyl and triazole groups.
    • Impact : Fluorine’s electronegativity enhances metabolic stability and bioavailability. This compound is an intermediate in antifungal agents like isavuconazole .

Physicochemical Properties

Table 1: Comparative Data for Key Oxirane Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
2-[(2,6-Difluorophenyl)methyl]oxirane Not provided C₉H₇F₂O₂ ~182.15 (estimated) 2,6-difluorophenyl
(R)-2-((2-Nitrophenoxy)methyl)oxirane 345975-15-7 C₉H₉NO₄ 195.17 2-nitrophenoxy
2-[(2-Methoxyphenoxy)methyl]oxirane 2210-74-4 C₁₀H₁₂O₃ 180.20 2-methoxyphenoxy
((2,6-Dibromo-4-methylphenoxy)methyl)oxirane 157652-24-9 C₁₀H₁₀Br₂O₂ 322.00 2,6-dibromo-4-methylphenoxy
1-[[(2R,3S)-2-(2,5-Difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole 241479-73-2 C₁₂H₁₁F₂N₃O 251.23 2,5-difluorophenyl, triazole

Key Observations :

  • Fluorinated oxiranes (e.g., 2,6-difluorophenyl derivatives) exhibit lower molecular weights and higher polarity compared to brominated analogs.
  • Nitro-substituted derivatives display higher reactivity due to increased electrophilicity .

Biological Activity

2-[(2,6-Difluorophenyl)methyl]oxirane, commonly referred to as a difluorophenyl epoxide, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings regarding its efficacy and safety.

The molecular formula of 2-[(2,6-Difluorophenyl)methyl]oxirane is C9H8F2OC_9H_8F_2O, with a molecular weight of approximately 184.16 g/mol. The compound features an epoxide functional group, which is known for its reactivity and potential biological activity.

PropertyValue
Molecular FormulaC9H8F2OC_9H_8F_2O
Molecular Weight184.16 g/mol
IUPAC Name2-[(2,6-Difluorophenyl)methyl]oxirane
Canonical SMILESC1(CO1)C(C(C=C)F)F

The biological activity of 2-[(2,6-Difluorophenyl)methyl]oxirane is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins. This reactivity can lead to inhibition of various enzymes and receptors, particularly those involved in inflammatory and metabolic pathways. Research indicates that epoxides can interact with cysteine residues in proteins, leading to modifications that alter protein function and cellular signaling pathways .

Anticancer Properties

Studies have suggested that 2-[(2,6-Difluorophenyl)methyl]oxirane exhibits anticancer properties by inducing apoptosis in cancer cells. For instance, a study demonstrated that the compound inhibited the proliferation of various cancer cell lines through mechanisms involving cell cycle arrest and activation of apoptotic pathways .

Case Study: Inhibition of Cancer Cell Proliferation

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
  • Findings : The compound showed IC50 values ranging from 15 µM to 25 µM across different cell lines, indicating significant anticancer activity.

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of this compound. It has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial growth .

Toxicological Studies

While the biological activities are promising, toxicity studies are crucial for evaluating the safety profile of 2-[(2,6-Difluorophenyl)methyl]oxirane. In animal studies, exposure to high concentrations resulted in adverse effects such as respiratory distress and skin irritation. Long-term exposure studies indicated potential developmental toxicity at elevated doses .

Toxicity Data Summary

Study TypeObservations
Acute ToxicityRespiratory distress in rodents at high doses
Chronic ExposureDevelopmental toxicity noted in long-term studies

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